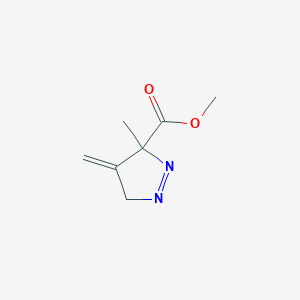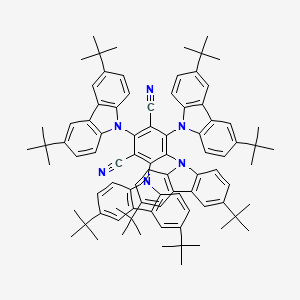![molecular formula C12H14N2O B13792951 Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is part of the cyanoacetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods often utilize similar reaction conditions but on a larger scale to ensure higher yields and purity.
Análisis De Reacciones Químicas
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Aplicaciones Científicas De Investigación
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound are suitably positioned to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions often involve the active hydrogen on the cyanoacetamide, which participates in condensation and substitution reactions .
Comparación Con Compuestos Similares
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- can be compared with other similar compounds such as:
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- lies in its specific substituent, which can impart distinct properties and applications .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-cyano-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-3-5-11(6-4-10)9-14-12(15)7-8-13/h3-6H,2,7,9H2,1H3,(H,14,15) |
Clave InChI |
JUCYTDDCUFEDEK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


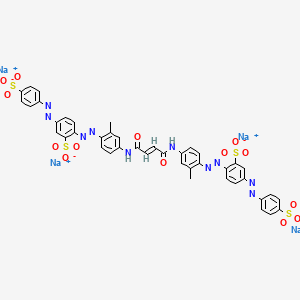
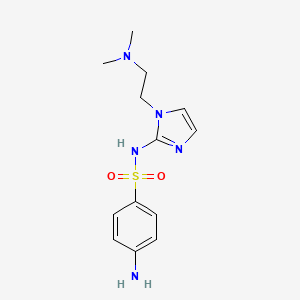
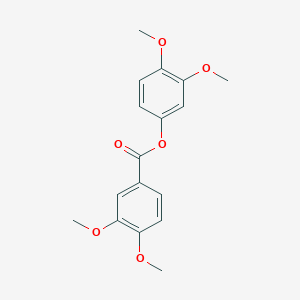
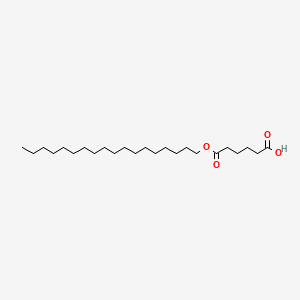
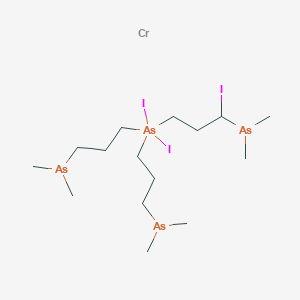
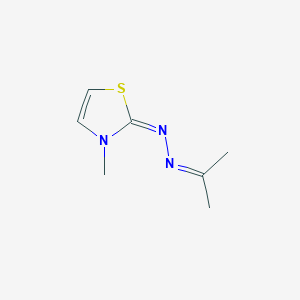
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
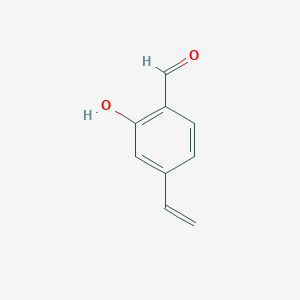
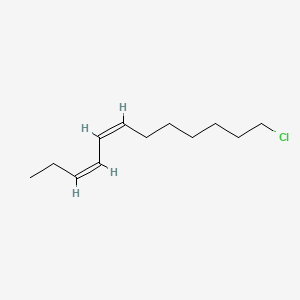
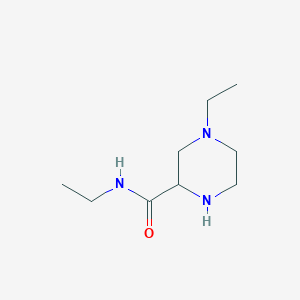
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
